N-(3-fluorophenyl)-2-phenoxybenzamide
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Overview
Description
N-(3-fluorophenyl)-2-phenoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a phenoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide typically involves the reaction of 3-fluoroaniline with 2-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-2-phenoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The phenoxy group contributes to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-fluorophenyl)benzamide: Lacks the phenoxy group, which may affect its binding affinity and stability.
2-phenoxybenzamide: Lacks the fluorine atom, which may reduce its potency and selectivity.
3-fluoro-N-(phenyl)benzamide: Similar structure but different substitution pattern, leading to variations in activity and properties.
Uniqueness: N-(3-fluorophenyl)-2-phenoxybenzamide is unique due to the presence of both the fluorine atom and the phenoxy group. This combination enhances its binding affinity, stability, and overall bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPHPLSMXJMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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